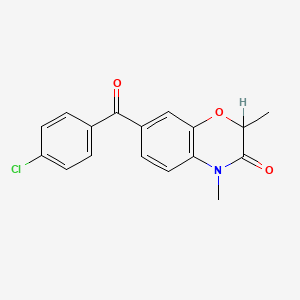
(+-)-7-(4-Chlorobenzoyl)-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-7-(4-Clorobenzoil)-2,4-dimetil-2H-1,4-benzoxazin-3(4H)-ona es un compuesto orgánico sintético que pertenece a la familia de las benzoxazinonas. Este compuesto se caracteriza por la presencia de un grupo clorobenzoilo unido al núcleo de benzoxazinona, lo que le confiere propiedades químicas y físicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (±)-7-(4-Clorobenzoil)-2,4-dimetil-2H-1,4-benzoxazin-3(4H)-ona generalmente implica la reacción de cloruro de 4-clorobenzoilo con 2,4-dimetil-2H-1,4-benzoxazin-3(4H)-ona en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como trietilamina o piridina para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se calienta luego para promover la formación del producto deseado.
Métodos de producción industrial
La producción industrial de (±)-7-(4-Clorobenzoil)-2,4-dimetil-2H-1,4-benzoxazin-3(4H)-ona puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(±)-7-(4-Clorobenzoil)-2,4-dimetil-2H-1,4-benzoxazin-3(4H)-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos o derivados hidroxilados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo clorobenzoilo en un grupo bencilo u otras formas reducidas.
Sustitución: El grupo clorobenzoilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcoholes para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de derivados hidroxilados u óxidos.
Reducción: Formación de derivados bencílicos u otras formas reducidas.
Sustitución: Formación de derivados de benzoxazinona sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
(±)-7-(4-Clorobenzoil)-2,4-dimetil-2H-1,4-benzoxazin-3(4H)-ona tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (±)-7-(4-Clorobenzoil)-2,4-dimetil-2H-1,4-benzoxazin-3(4H)-ona implica su interacción con objetivos y vías moleculares específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
3-(4-Clorobenzoil)cromona: Comparte el grupo clorobenzoilo pero difiere en la estructura del núcleo.
6-Cloro-3-(4-clorobenzoil)-4H-croman-4-ona: Grupo clorobenzoilo similar con un núcleo de cromanona diferente.
5-(Bencilamino)-4-(4-clorobenzoil)-4H-1,2,4-triazol-3-tiol: Contiene un grupo clorobenzoilo con un núcleo de triazol.
Singularidad
(±)-7-(4-Clorobenzoil)-2,4-dimetil-2H-1,4-benzoxazin-3(4H)-ona es único debido a su estructura específica del núcleo de benzoxazinona combinada con el grupo clorobenzoilo. Esta combinación confiere propiedades químicas y físicas distintas, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
123172-52-1 |
|---|---|
Fórmula molecular |
C17H14ClNO3 |
Peso molecular |
315.7 g/mol |
Nombre IUPAC |
7-(4-chlorobenzoyl)-2,4-dimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H14ClNO3/c1-10-17(21)19(2)14-8-5-12(9-15(14)22-10)16(20)11-3-6-13(18)7-4-11/h3-10H,1-2H3 |
Clave InChI |
LJOKGNARINNGRK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















